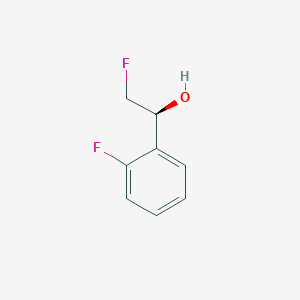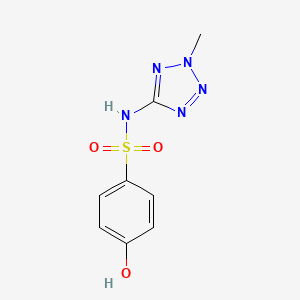![molecular formula C15H9N3OS2 B2959371 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol CAS No. 554423-26-6](/img/structure/B2959371.png)
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a chemical compound with the molecular formula C15H9N3OS2. It has a molecular weight of 311.38 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol . The oxidation product was subjected to electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiophene ring attached to a quinoline ring via a 1,3,4-oxadiazole ring .Chemical Reactions Analysis
The compound undergoes various electrophilic substitution reactions, particularly nitration, sulfonation, bromination, formylation, and acylation . These reactions lead to the formation of derivatives substituted exclusively at the 5-position of the thiophene ring .Applications De Recherche Scientifique
Antimicrobial Activity
A series of quinoline derivatives containing an azole nucleus, including structures similar to 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol, demonstrated good to moderate antimicrobial activity against a variety of microorganisms. These compounds were synthesized through various chemical reactions and characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectra. The study highlighted the potential of these compounds as antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Anticancer Activity
Research on 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives, which are related to the compound , revealed their anticancer activity against HeLa cancer cell lines. These derivatives were synthesized and characterized, showing a dose-dependent inhibition of cell growth with IC50 values comparable to known anticancer agents. This indicates their potential for development as anticancer drugs (Gudipati, Anreddy, & Manda, 2011).
Antiprotozoal Activity
Quinoxaline-based 1,3,4-oxadiazoles, structurally related to this compound, were designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. These compounds showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases. This research suggests their potential application as antiprotozoal agents (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).
Corrosion Inhibition
Compounds containing 1,3,4-oxadiazole units, including those structurally related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies involved gravimetric, electrochemical, SEM, and computational methods, indicating the formation of a protective layer on the metal surface and suggesting these compounds as effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other quinoline and thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity and stability of a compound .
Propriétés
IUPAC Name |
5-(2-thiophen-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c20-15-18-17-14(19-15)10-8-12(13-6-3-7-21-13)16-11-5-2-1-4-9(10)11/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLBIKCAUPZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C4=NNC(=S)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[1-{[2-(cyclopentylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2959288.png)
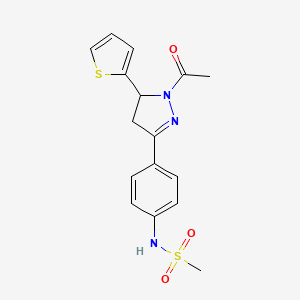
![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)
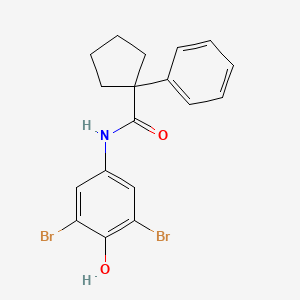
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)
![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2959301.png)
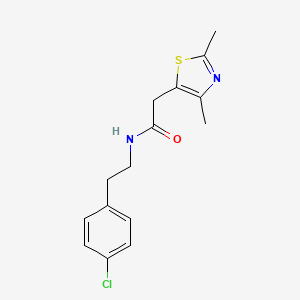
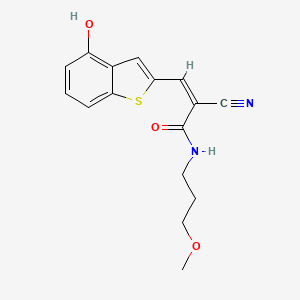
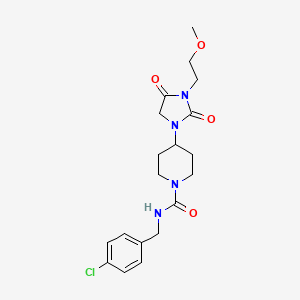
![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)
